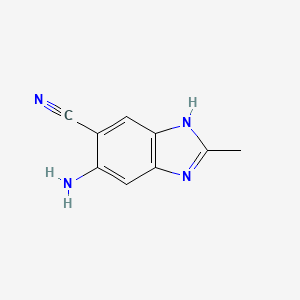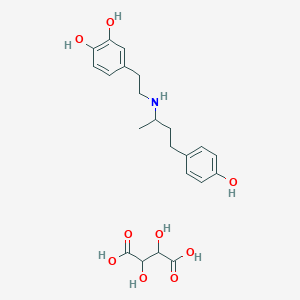![molecular formula C32H27N B14802004 {4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound known for its complex structure and potential applications in various fields. This compound features a naphthalene moiety linked to a phenyl group via a vinyl bridge, with additional methyl and tolyl substitutions on the nitrogen atom. Its unique structure makes it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves a multi-step process:
Formation of the Vinyl Bridge: The initial step involves the formation of the vinyl bridge between the naphthalene and phenyl groups. This can be achieved through a Heck reaction, where a naphthalen-1-yl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Substitution on the Phenyl Ring: The next step involves the introduction of the methyl and tolyl groups on the nitrogen atom. This can be accomplished through a nucleophilic substitution reaction, where the amine group on the phenyl ring is substituted with methyl and tolyl groups using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, halogenating agents, various solvents and catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its application. In material science, its electronic properties are crucial for its function as a semiconductor. In biological systems, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline: Similar structure but lacks the tolyl group.
N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Similar structure but lacks the methyl group.
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-aniline: Similar structure but lacks the tolyl group.
Uniqueness
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to the presence of both methyl and tolyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
属性
分子式 |
C32H27N |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-naphthalen-1-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C32H27N/c1-24-10-18-29(19-11-24)33(30-20-12-25(2)13-21-30)31-22-15-26(16-23-31)14-17-28-8-5-7-27-6-3-4-9-32(27)28/h3-23H,1-2H3/b17-14+ |
InChI 键 |
QOQYYJMWAIBIMY-SAPNQHFASA-N |
手性 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)


![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)



![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
